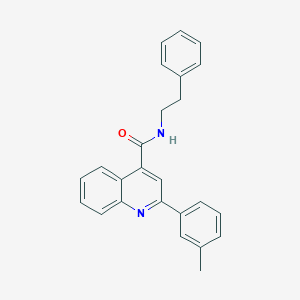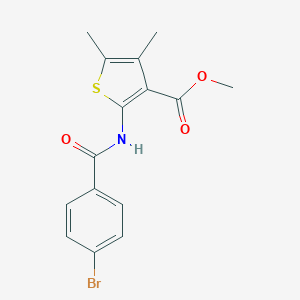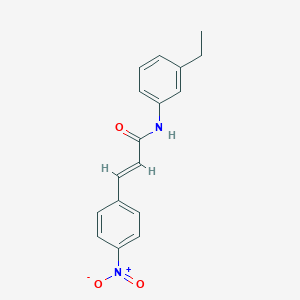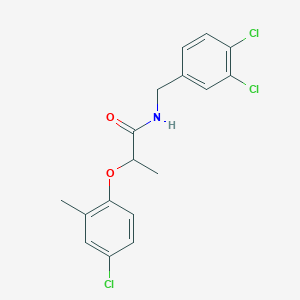![molecular formula C22H21ClN2O3 B330603 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B330603.png)
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a molecular formula of C22H21ClN2O3 and a molecular weight of 396.867 Da This compound is characterized by its unique structure, which includes an allyloxy group, a chloro group, and a methoxy group attached to a benzylidene moiety, along with a pyrazolone core
准备方法
The synthesis of 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzylidene intermediate: This step involves the reaction of 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde with an appropriate reagent to form the benzylidene intermediate.
Cyclization to form the pyrazolone core: The benzylidene intermediate is then reacted with a hydrazine derivative to form the pyrazolone core through a cyclization reaction.
Final modifications:
化学反应分析
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the allyloxy and methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in medicinal chemistry and drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes
作用机制
The mechanism of action of 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The allyloxy and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, while the chloro group may enhance its binding affinity to certain targets .
相似化合物的比较
Similar compounds to 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE include:
4-((4-(allyloxy)benzyl)oxy)-3-methylphenylacetic acid: This compound shares the allyloxy and benzyl groups but differs in the acetic acid moiety.
4-((4-(allyloxy)-3-methylbenzyl)oxy)-3-methylphenylacetic acid: Similar structure with variations in the substitution pattern.
4-((4-(allyloxy)-3-chlorobenzyl)oxy)-3-methoxyphenylacetic acid: Similar structure with a chloro and methoxy substitution.
属性
分子式 |
C22H21ClN2O3 |
|---|---|
分子量 |
396.9 g/mol |
IUPAC 名称 |
(4E)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C22H21ClN2O3/c1-5-10-28-21-19(23)12-16(13-20(21)27-4)11-18-15(3)24-25(22(18)26)17-8-6-14(2)7-9-17/h5-9,11-13H,1,10H2,2-4H3/b18-11+ |
InChI 键 |
IIDJQPZSIWETTM-WOJGMQOQSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC=C)OC)/C(=N2)C |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=N2)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzhydryl-4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]benzoyl}piperazine](/img/structure/B330520.png)

![Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330522.png)
![10-benzoyl-3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330523.png)
![Methyl 3-[(3,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B330524.png)


![propyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330530.png)
![3-(4-isopropylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B330534.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide](/img/structure/B330535.png)
![5-[(4-nitropyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B330537.png)
![N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B330539.png)


